

The Pivotal Role of Carlactone in Plant Symbiotic Relationships: A Technical Guide

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Compound of Interest

Compound Name: *Carlactone*

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Abstract

Carlactone (CL), a carotene-derived compound, stands as a central precursor in the biosynthesis of strigolactones (SLs), a class of phytohormones critical for regulating plant architecture and mediating interactions with symbiotic and parasitic organisms. This technical guide provides an in-depth exploration of **carlactone**'s function, biosynthesis, and signaling pathways in the context of symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi and parasitic plants. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant biology, chemical biology, and agricultural sciences.

Introduction

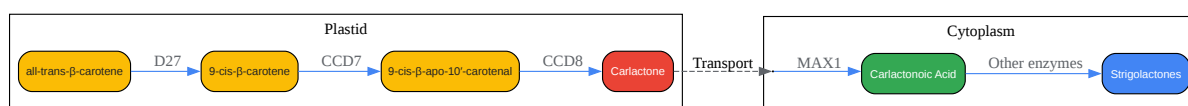
Strigolactones were first identified as signaling molecules exuded by plant roots that trigger the germination of parasitic plant seeds of the *Striga* and *Orobanche* genera.[1][2][3] Subsequently, they were recognized for their crucial role in establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance the plant's nutrient uptake.[1][2][3] The discovery of **carlactone** as the immediate biosynthetic precursor to SLs has provided a deeper understanding of this signaling pathway and opened new avenues for its manipulation for agricultural benefit, such as improving crop yields and managing parasitic weed infestations.[1][4]

Carlactone Biosynthesis and Conversion to Strigolactones

The biosynthesis of **carlactone** begins in the plastids with the conversion of all-trans- β -carotene.[5][6] This multi-step process is catalyzed by a series of enzymes:

- β -carotene isomerase (D27): This iron-containing protein isomerizes all-trans- β -carotene to 9-cis- β -carotene.[7][8][9]
- CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7): This enzyme cleaves 9-cis- β -carotene to produce 9-cis- β -apo-10'-carotenal.[2][7]
- CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8): CCD8 further cleaves 9-cis- β -apo-10'-carotenal to form **carlactone**. [2][7]

Following its synthesis in the plastids, **carlactone** is transported to the cytoplasm for further modification.[7] The cytochrome P450 monooxygenase, MORE AXILLARY GROWTH1 (MAX1) and its homologs, play a key role in the oxidation of **carlactone**. [1][10] In Arabidopsis, MAX1 catalyzes the conversion of **carlactone** into carlactonoic acid (CLA). [4][11] This is a critical step, as CLA is a precursor to various bioactive strigolactones.[7] Further enzymatic modifications, including methylation, lead to the diverse array of strigolactones found in different plant species.[12]



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Carlactone biosynthesis from β -carotene.

Function in Symbiotic Relationships Arbuscular Mycorrhizal Fungi

Carlactone and its derivatives act as crucial signaling molecules in the establishment of symbiosis with arbuscular mycorrhizal (AM) fungi.[1] These fungi form a mutualistic relationship with the majority of land plants, aiding in the uptake of essential nutrients like phosphorus.[8] Root-exuded strigolactones, derived from **carlactone**, induce hyphal branching in AM fungi, a critical step for successful root colonization.[4][13] While **carlactone** itself shows weak activity in inducing hyphal branching, its oxidized derivative, carlactonoic acid, exhibits activity comparable to canonical strigolactones.[13]

Parasitic Plants

In contrast to the mutualistic relationship with AM fungi, **carlactone**-derived strigolactones also act as germination stimulants for root parasitic plants.[1][4] Species like *Striga hermonthica* are obligate parasites that cause significant crop losses worldwide.[1] **Carlactone** itself can stimulate the seed germination of *S. hermonthica*, although it is less potent than the synthetic strigolactone analog GR24.[1] This dual role of **carlactone**-derived signals highlights the complex chemical ecology of the rhizosphere.

Quantitative Data on Carlactone and its Derivatives

The concentration of **carlactone** and its metabolites is tightly regulated within the plant and is influenced by genetic and environmental factors. The following tables summarize key quantitative data from studies on *Arabidopsis* and rice.

Table 1: Endogenous Levels of (R)-Carlactone in *Arabidopsis thaliana* Mutants

Plant Genotype	(R)-Carlactone Level (pg/g fresh weight)
Wild Type (Col-0)	1.8 ± 0.4
max4-8 (ccd8)	Not Detected
atd14-2 (SL receptor)	35.1 ± 7.2
max1-4 (cytochrome P450)	1256.7 ± 253.9
Data are means ± SD (n=3). Data from Seto et al. (2014).[1]	

Table 2: Endogenous Levels of (R)-Carlactone and (-)-2'-epi-5-deoxystigol in Rice (*Oryza sativa*)

Plant Genotype	Condition	(R)-CL (pg/g fresh weight)	(-)-2'-epi-5DS (pg/g fresh weight)
Wild Type	+Pi	14.8 ± 2.9	1.0 ± 0.2
Wild Type	-Pi	11.2 ± 2.1	4.5 ± 0.9
d10-1 (ccd8)	+Pi	Not Detected	Not Detected
d14-1 (SL receptor)	+Pi	163.5 ± 32.7	1.2 ± 0.3

Data are means ± SD
(n=3). +Pi: Phosphate
sufficient, -Pi:
Phosphate deficient.
Data from Seto et al.
(2014).[\[1\]](#)

Table 3: Hyphal Branching-Inducing Activity of Carlactone and Derivatives on *Gigaspora margarita*

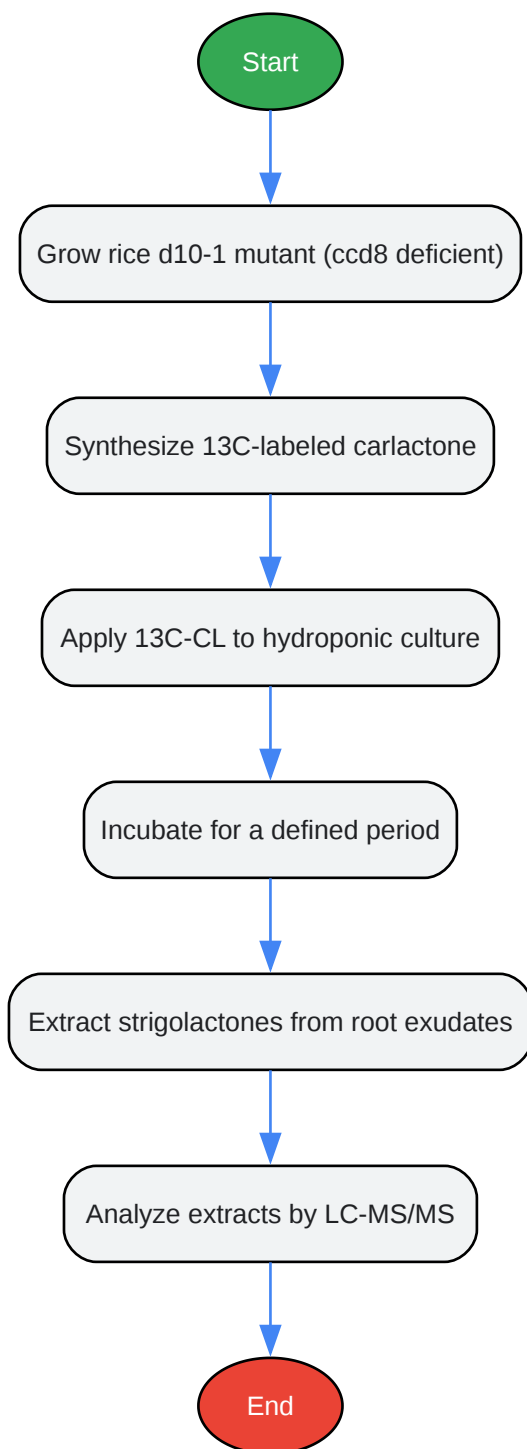
Compound	Activity (amount/disc)
Carlactone	100 ng
Carlactonoic Acid	100 pg
Strigol	100 pg
Sorgomol	100 pg

Data from Akiyama et al. (2015).[\[13\]](#)

Experimental Protocols

In vivo Conversion of ¹³C-labeled Carlactone to Strigolactones

This protocol describes a feeding experiment to demonstrate the conversion of **carlactone** to strigolactones in a plant mutant deficient in **carlactone** biosynthesis.



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Workflow for in vivo **carlactone** conversion assay.

Methodology:

- Plant Material: Rice dwarf10 (d10-1) mutant, which is defective in the CCD8 gene, is used.^[1] These plants are unable to produce endogenous **carlactone**.
- **¹³C-Carlactone** Synthesis: Chemically synthesize racemic [1-¹³CH₃]-**carlactone**.
- Feeding Experiment: Grow d10-1 mutant seedlings hydroponically. Add the synthesized ¹³C-labeled **carlactone** to the culture medium.
- Extraction: After a suitable incubation period, collect the root exudates and extract with an appropriate organic solvent (e.g., ethyl acetate).
- LC-MS/MS Analysis: Analyze the extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of ¹³C-labeled strigolactones, such as (-)-[¹³C]-2'-epi-5-deoxystrigol and [¹³C]-orobanchol.^[1]

Quantification of Endogenous Carlactone by LC-MS/MS

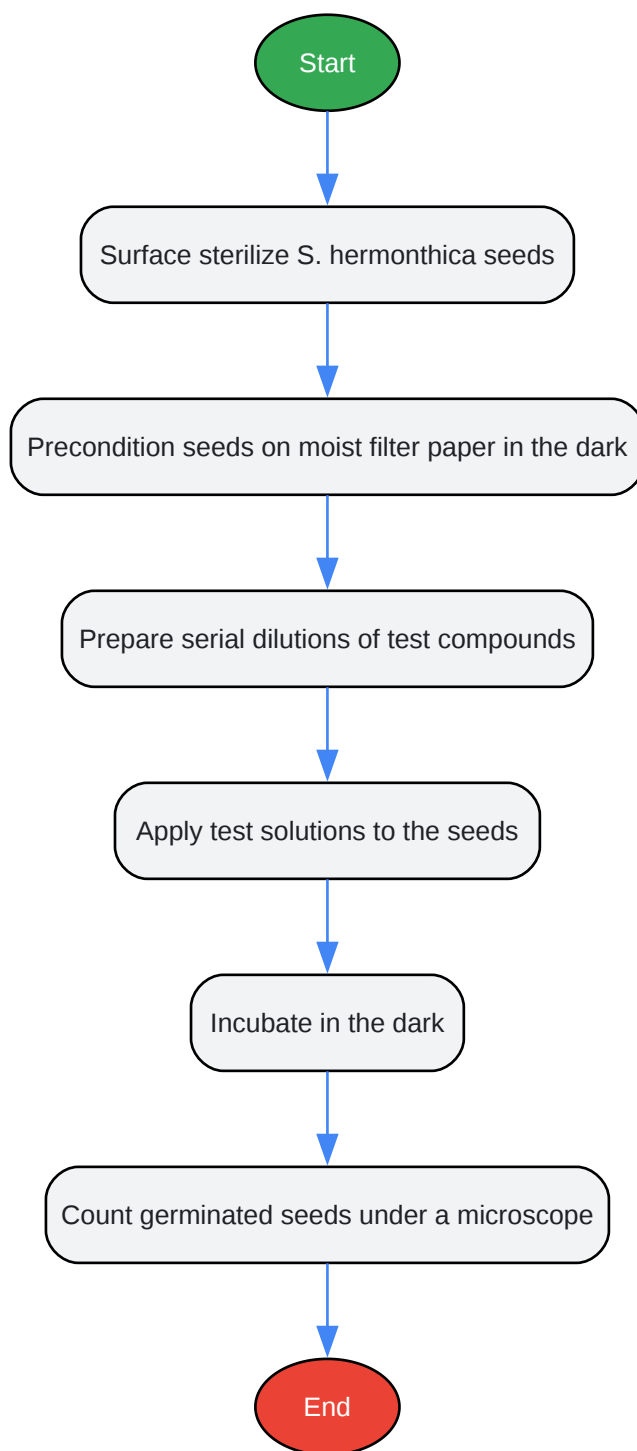
This protocol outlines the general steps for quantifying endogenous **carlactone** in plant tissues.

Methodology:

- Sample Preparation: Harvest plant tissues (e.g., roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
- Extraction: Homogenize the frozen tissue and extract with a solvent mixture (e.g., acetone/water).
- Purification: Perform solid-phase extraction (SPE) to clean up the extract and enrich for **carlactone**.
- LC-MS/MS Analysis: Use a liquid chromatography system coupled to a quadrupole/time-of-flight tandem mass spectrometer for separation and detection.^[1] Quantify **carlactone** by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Striga hermonthica Seed Germination Assay

This bioassay is used to determine the germination-stimulating activity of **carlactone** and its analogs.



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Workflow for Striga seed germination assay.

Methodology:

- Seed Sterilization: Surface sterilize *S. hermonthica* seeds.
- Pre-conditioning: Place the sterilized seeds on moist glass fiber filter paper in a petri dish and incubate in the dark at a suitable temperature (e.g., 28-30°C) for 10-14 days to make them responsive to germination stimulants.
- Treatment: Prepare a dilution series of the test compound (e.g., **carlactone**) and a positive control (e.g., GR24). Apply a small volume of each solution to the pre-conditioned seeds.
- Incubation: Incubate the treated seeds in the dark.
- Germination Scoring: After a few days, count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.

Conclusion and Future Perspectives

Carlactone is a linchpin in the biosynthesis of strigolactones, molecules that are integral to a plant's interaction with its environment. A thorough understanding of **carlactone**'s biosynthesis and its subsequent conversion into a diverse array of strigolactones is paramount for developing novel strategies in agriculture and biotechnology. The development of specific inhibitors of **carlactone** biosynthesis or its conversion could lead to new herbicides for parasitic weeds or tools to enhance beneficial symbiotic relationships. Furthermore, the elucidation of the transport and perception mechanisms of **carlactone** and its derivatives will provide deeper insights into plant signaling networks. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of **carlactone** in the plant kingdom.

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References

- 1. Carlactone is an endogenous biosynthetic precursor for strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carlactone is an endogenous biosynthetic precursor for strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Carlactone is converted to carlactonoic acid by MAX1 in Arabidopsis and its methyl ester can directly interact with AtD14 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 6. Perception and Signaling of Strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Complex Interplay between Arbuscular Mycorrhizal Fungi and Strigolactone: Mechanisms, Synergies, Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Strigolactone biosynthesis and signal transduction [bioactives.kaust.edu.sa]
- 11. academic.oup.com [academic.oup.com]
- 12. A carlactonoic acid methyltransferase that contributes to the inhibition of shoot branching in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carlactone-type strigolactones and their synthetic analogues as inducers of hyphal branching in arbuscular mycorrhizal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
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